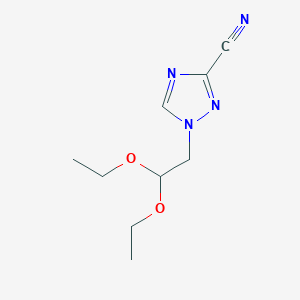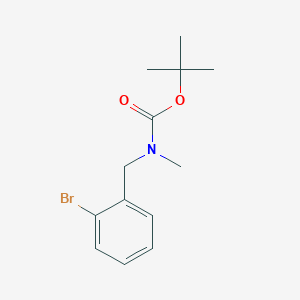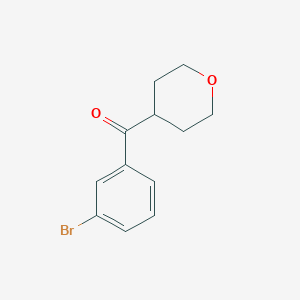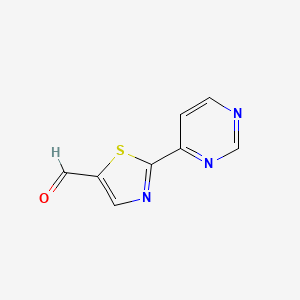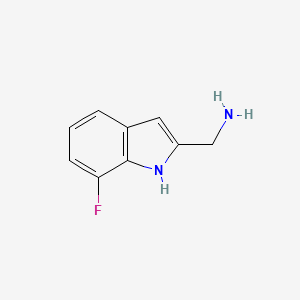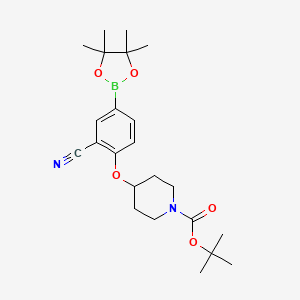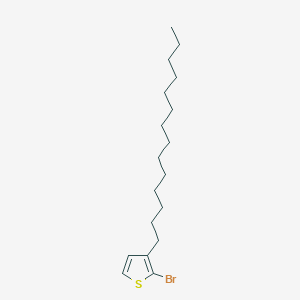
2-Bromo-3-tetradecylthiophene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymerization Processes
One significant application of 2-bromo-3-tetradecylthiophene and similar compounds is in polymerization processes. For example, the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene has been successfully conducted using Herrmann's catalyst, resulting in high molecular weight and high regioregularity poly(3-hexylthiophene) in almost quantitative yield (Wang, Takita, Kikuzaki, & Ozawa, 2010).
Synthesis and Reactivity Studies
Various studies have focused on the synthesis and reactivity of thiophene derivatives. For instance, research on trihydrogermyl-substituted thiophenes demonstrates the potential for synthesizing complex organic compounds with unique properties (Riedmiller & Schmidbaur, 2000). Additionally, the synthesis of highly strained thiophenes, like 1,2,4,5-tetahydrodicyclobuta[b,d]thiophene, showcases the unusual reactivities due to ring strain, offering insights into novel organic compounds (Nakayama & Kuroda, 1993).
Photodynamic Therapy and Organic Electronics
Some derivatives of thiophenes, such as halogenated thieno[3, 2-b]thiophene fused BODIPYs, have shown potential in photodynamic therapy due to their photophysical properties and photocytotoxicity in certain cell lines (Sun et al., 2020). Moreover, functionalized linear acenes, including bromo- and hexyl-functionalized thiophenes, have been utilized in organic semiconductors, demonstrating high mobilities and effective thin-film transistor geometries (Tang et al., 2008).
Applications in Photovoltaic Devices
Compounds like α-bromo-ω-carboxystyryl poly(3-hexylthiophene) have been synthesized and used to functionalize nanoparticles for photovoltaic applications. Such studies indicate the potential of thiophene derivatives in improving the efficiency of solar cells (Boon et al., 2012).
Eigenschaften
IUPAC Name |
2-bromo-3-tetradecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h15-16H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUPSYVDGUEWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736788 | |
| Record name | 2-Bromo-3-tetradecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-tetradecylthiophene | |
CAS RN |
500199-09-7 | |
| Record name | 2-Bromo-3-tetradecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

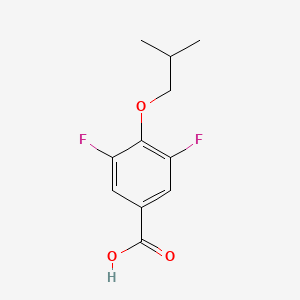
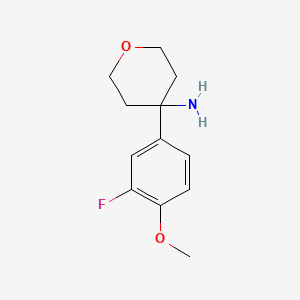
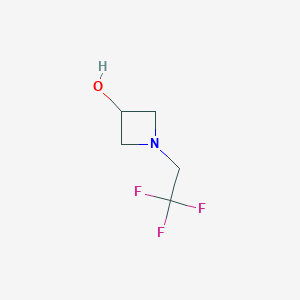
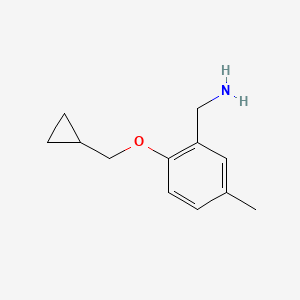
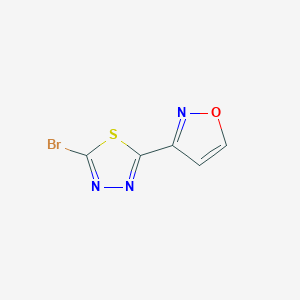
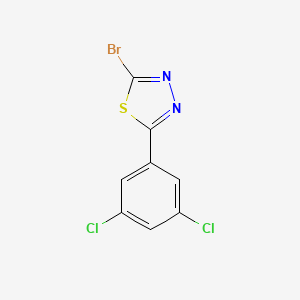
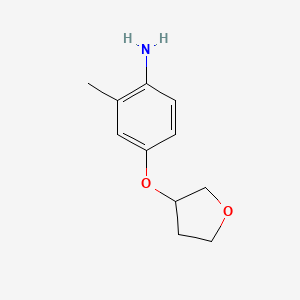
![[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B1445269.png)
